molecular formula C8H6N2O2 B13103897 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone

Cat. No.: B13103897
M. Wt: 162.15 g/mol
InChI Key: REHPNCRXIIDBKT-UHFFFAOYSA-N
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Description

1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is a high-purity chemical reagent featuring a fused isoxazole-pyridine heterocyclic core, a structure of significant interest in medicinal chemistry and drug discovery. This compound belongs to the isoxazolopyridine class, a scaffold demonstrated in scientific literature to possess notable biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor according to related patent research . The mechanism of PDE4 inhibition represents a promising therapeutic pathway for managing inflammatory conditions, making this chemical entity valuable for investigating signaling pathways in diseases such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and psoriasis . The molecular architecture, which incorporates both nitrogen and oxygen heteroatoms within its bicyclic system, provides a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate for developing novel analogs or as a pharmacological tool for probing cellular processes. The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only and is not for human consumption, diagnostic use, or any other application beyond scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-([1,2]oxazolo[5,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H6N2O2/c1-5(11)7-6-3-2-4-9-8(6)12-10-7/h2-4H,1H3

InChI Key

REHPNCRXIIDBKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone and its parent scaffold involves logically disconnecting the fused ring system to reveal plausible starting materials. This analysis helps in identifying the core building blocks and strategic bonds crucial for its assembly.

The construction of the isoxazolo[5,4-b]pyridine (B12869864) ring system relies on the use of readily available and appropriately functionalized precursors. The most common building blocks identified in the literature include:

Aminoisoxazoles: 5-Aminoisoxazoles, particularly 3-substituted variants like 3-methylisoxazol-5-amine, are fundamental precursors. researchgate.netclockss.org The amino group provides a nucleophilic site for initiating cyclization to form the fused pyridine (B92270) ring. clockss.org

Active Methylene (B1212753) Compounds: Reagents with an activated methylene group (—CH2—) flanked by two electron-withdrawing groups are crucial for building the pyridine portion. Examples include 1,3-dicarbonyl compounds such as tetronic acid, 1,3-indanedione, and dimedone. researchgate.netacs.org

Carbonyl Compounds: Aromatic aldehydes are frequently used as one of the components in multicomponent reactions, providing a key carbon atom for the pyridine ring. acs.org

Functionalized Pyridines: For strategies that involve forming the isoxazole (B147169) ring last, substituted pyridines such as 2-chloro-3-nitropyridines serve as the core structure. bohrium.combeilstein-journals.org

Alkynes and Acrylates: Reagents like β,γ-alkynyl-α-imino esters and ethyl 2-cyano-3-ethoxyacrylate can react with aminoisoxazoles to construct the pyridine ring. researchgate.netclockss.org

Based on the common synthetic routes, two primary retrosynthetic strategies can be envisioned for the isoxazolo[5,4-b]pyridine skeleton.

Disconnection of the Pyridine Ring: This is the most prevalent strategy. It involves breaking the C4-C4a and N5-C6 bonds of the pyridine ring. This approach leads back to a 5-aminoisoxazole precursor and a three-carbon component, which can be derived from a dicarbonyl compound or an α,β-unsaturated carbonyl system. This strategy forms the basis of both pyridine ring annulation and many multicomponent reactions.

Disconnection of the Isoxazole Ring: An alternative, though less common for the [5,4-b] isomer, involves disconnecting the N-O and C3a-N4 bonds of the isoxazole ring. This retrosynthetic path starts with a functionalized pyridine precursor, such as a 3-amino-2-halopyridine or a 2-chloro-3-cyanopyridine (B134404), which can be cyclized to form the isoxazole ring. This method is more frequently applied to the synthesis of the isomeric isoxazolo[4,5-b]pyridines. beilstein-journals.org

Direct Synthesis Routes via Cyclization Reactions

The forward synthesis of the isoxazolo[5,4-b]pyridine scaffold is typically achieved through cyclization reactions that form one of the two heterocyclic rings, thereby creating the fused system.

This approach begins with a pre-formed isoxazole ring, typically a 5-aminoisoxazole, and constructs the pyridine ring onto it. The reaction of 5-amino-3-methylisoxazole (B44965) with various electrophilic partners exemplifies this strategy. For instance, fusion with ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile leads to the formation of substituted isoxazolo[5,4-b]pyridines. clockss.org The reaction proceeds via an initial nucleophilic addition of the amino group, followed by intramolecular cyclization and aromatization. clockss.org Another versatile method involves a silver-catalyzed reaction between 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, which can be controlled to produce different regioisomers. thieme-connect.com

In this alternative pathway, the isoxazole ring is formed from a functionalized pyridine core. While more documented for the isoxazolo[4,5-b] isomer, the principles can be applied to the [5,4-b] system. bohrium.combeilstein-journals.org This method would typically start with a 2,3-disubstituted pyridine. For example, a 2-chloro-3-cyanopyridine derivative could react with hydroxylamine (B1172632) to form an N-hydroxyamidine, which then undergoes intramolecular cyclization to close the isoxazole ring. Another approach involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring to form the N-O bond of the isoxazole. beilstein-journals.org

Multicomponent reactions (MCRs) have emerged as a highly efficient and environmentally friendly method for synthesizing complex heterocyclic scaffolds like isoxazolo[5,4-b]pyridines. acs.orgnih.gov These reactions combine three or more starting materials in a single pot to form the final product, often with high atom economy. acs.org

A common MCR for this scaffold involves the reaction of an aromatic aldehyde, an active methylene compound (like tetronic acid or 1,3-indanedione), and 3-methylisoxazol-5-amine. researchgate.netacs.org These reactions are often accelerated by microwave irradiation and can be performed in water, aligning with the principles of green chemistry. acs.orgnih.gov The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminoisoxazole, and subsequent intramolecular cyclization and dehydration to yield the fused heterocyclic system. researchgate.netresearchgate.net This method allows for the rapid generation of a library of diverse isoxazolo[5,4-b]pyridine derivatives in good to excellent yields. acs.org

Table 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives acs.org

Aromatic Aldehyde (Component 1)Active Methylene Compound (Component 2)Amine (Component 3)Product Yield (%)
4-FluorobenzaldehydeTetronic Acid3-Methylisoxazol-5-amine91
4-ChlorobenzaldehydeTetronic Acid3-Methylisoxazol-5-amine93
4-MethylbenzaldehydeTetronic Acid3-Methylisoxazol-5-amine85
Benzaldehyde1,3-Indanedione3-Methylisoxazol-5-amine92
4-Chlorobenzaldehyde1,3-Indanedione3-Methylisoxazol-5-amine95
4-Methoxybenzaldehyde1,3-Indanedione3-Methylisoxazol-5-amine89

Functional Group Interconversions Leading to the Ethanone (B97240) Moiety

The introduction of the ethanone moiety at the 3-position of the isoxazolo[5,4-b]pyridine scaffold is a key synthetic challenge. This is typically achieved through functional group interconversions, where a different functional group at the target position is chemically transformed into the desired acetyl group.

One of the most direct methods for synthesizing ketones is through the acylation of a suitable precursor, often a carboxylic acid derivative. nih.govresearchgate.net In the context of this compound, a plausible route involves the conversion of a precursor like isoxazolo[5,4-b]pyridine-3-carboxylic acid. While traditional Friedel-Crafts acylation on the heterocyclic ring can be challenging, converting the carboxylic acid into a more reactive derivative (such as an acyl halide or an activated ester) allows for coupling with an organometallic reagent.

Modern advancements in photoredox and nickel dual catalysis have enabled the direct deoxygenative cross-coupling of carboxylic acids with alcohols to form ketones under mild conditions. nih.gov This approach avoids the need for harsh reagents and demonstrates broad functional group tolerance, making it a potentially powerful tool for synthesizing complex ketone scaffolds. nih.gov Another strategy involves the cross-coupling of in situ activated carboxylic acids with alkyltrifluoroborates, facilitated by synergistic iridium-photoredox and nickel catalysis. nih.gov Such methods represent a significant step forward from classical protocols that often require stoichiometric organometallic reagents and limit the incorporation of sensitive functional groups. nih.govacs.org

Heterocyclic ketones can be effectively synthesized from a range of precursor functional groups, with nitriles being a particularly common and versatile starting point. The carbon atom of the nitrile group is highly electrophilic, allowing for nucleophilic addition by organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li). pearson.comchemistrysteps.com

For the synthesis of this compound, a precursor such as 3-cyano-isoxazolo[5,4-b]pyridine could be treated with methylmagnesium bromide. The organometallic reagent adds to the carbon-nitrogen triple bond, forming an intermediate imine after protonation. chemistrysteps.com This imine is then hydrolyzed under aqueous acidic conditions to yield the final ketone. chemistrysteps.compearson.com This two-step, one-pot procedure is a robust and widely used method for converting nitriles to ketones.

Precursor Functional GroupReagentsIntermediateFinal Product
3-Carboxylic Acid1. Activation (e.g., SOCl₂) 2. Organocuprate (e.g., (CH₃)₂CuLi)Acyl Chloride3-Ethanone
3-Nitrile1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺Imine3-Ethanone
3-Aldehyde1. Grignard Reagent (e.g., CH₃MgBr) 2. Oxidation (e.g., PCC)Secondary Alcohol3-Ethanone

Another established pathway involves the construction of the isoxazolo[5,4-b]pyridine ring system from precursors that already contain the necessary structural elements. For instance, multicomponent reactions involving 5-aminoisoxazoles, aldehydes, and active methylene compounds can be employed to build the fused heterocyclic scaffold. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to improve efficiency, reduce waste, and minimize environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnveo.org The synthesis of the isoxazolo[5,4-b]pyridine core, as well as the isoxazole ring itself, can benefit significantly from this technology. nih.gov

For example, the synthesis of various isoxazole derivatives via the reaction of chalcones with hydroxylamine hydrochloride has been shown to be dramatically more efficient under microwave irradiation. Reactions that required 6-8 hours with conventional heating could be completed in just 6-10 minutes using microwaves, with yields improving from 58-69% to 67-82%. researchgate.net Similarly, one-pot, multi-component reactions to form polycyclic-fused isoxazolo[5,4-b]pyridines have been successfully carried out in water under microwave irradiation without the need for any additional catalyst, representing a truly green synthetic protocol. nih.gov The use of microwave heating can also minimize the formation of byproducts that are often observed with prolonged conventional heating. organic-chemistry.org

ReactionMethodReaction TimeYield (%)Reference
Isoxazole SynthesisConventional6-8 hours58-69% researchgate.net
Isoxazole SynthesisMicrowave6-10 minutes67-82% researchgate.net
Isoxazolo[5,4-b]pyridine SynthesisMicrowave30 minutesModerate to Good nih.govorganic-chemistry.org

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of isoxazole-based molecules. mdpi.com Sonochemistry can enhance reaction rates, improve yields, and often allows for the use of environmentally benign solvents like water. mdpi.comresearchgate.net

The development of sustainable and reusable catalysts is a cornerstone of green chemistry. In the context of isoxazole synthesis, several environmentally friendly catalytic systems have been reported. Heteropolyacids, such as H₃PW₁₁CuO₄₀, have been shown to be efficient, eco-friendly, and inexpensive catalysts for the synthesis of isoxazole derivatives. tandfonline.com These catalysts offer advantages such as high yields, short reaction times, and simple operational procedures. tandfonline.com

Other sustainable approaches include the use of heterogeneous catalysts that can be easily recovered and reused. For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) has been used to catalyze the formation of nitrile oxides from α-nitro ketones, which then undergo cycloaddition to form isoxazoles. organic-chemistry.org Amine-functionalized cellulose (B213188) has also been employed as a biodegradable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives in aqueous media. mdpi.com The use of metal-free catalytic systems, such as those employing 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), further aligns with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.orgrsc.org

Chemical Transformations and Reactivity Profile of 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone

Reactions at the Carbonyl Group of the Ethanone (B97240) Moiety

The carbonyl group of the ethanone substituent and its adjacent methyl group are primary sites for a variety of chemical transformations, including nucleophilic additions, condensations, and functionalization at the α-position.

The carbonyl carbon of the ethanone group is electrophilic and can undergo attack by various nucleophiles. The methyl group adjacent to the carbonyl is acidic, allowing for deprotonation to form an enolate, which is a key intermediate in condensation reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While direct Knoevenagel condensations using 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone as the ketone component are not extensively detailed, the principles of this reaction are fundamental to the synthesis of the isoxazolo[5,4-b]pyridine (B12869864) core itself.

In related multicomponent syntheses, the isoxazolo[5,4-b]pyridine framework is constructed from simpler precursors. researchgate.netresearchgate.net For instance, a one-step, three-component synthesis under microwave assistance involves the reaction of an aromatic aldehyde with an active methylene (B1212753) compound (such as tetronic acid or indan-1,3-dione). researchgate.net This initially forms a Knoevenagel adduct, which then undergoes a Michael addition with a 5-aminoisoxazole, followed by cyclization and aromatization to yield the final isoxazolo[5,4-b]pyridine product. researchgate.netresearchgate.netresearchgate.net This synthetic route highlights the importance of Knoevenagel-type intermediates in building the heterocyclic system. researchgate.net

The methyl group of the ethanone moiety is sufficiently acidic to be deprotonated by a strong base, forming an enolate that can participate in Aldol-type reactions. beilstein-journals.orgnih.gov This reactivity is well-documented in analogous heterocyclic systems, such as 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, where the methyl group at the C-3 position (equivalent to the ethanone's methyl group) undergoes deprotonation and subsequent condensation with various aldehydes. beilstein-journals.orgnih.govnih.gov

In these reactions, a strong base like lithium diisopropylamide (LDA) is used to generate the nucleophilic enolate. beilstein-journals.org The enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting aldol (B89426) adduct can either be isolated or undergo spontaneous dehydration to yield an α,β-unsaturated ketone, which is often the more stable product. beilstein-journals.org This process provides a valuable method for elaborating the C-3 side chain of the isoxazolopyridine core. nih.gov

The scope of this reaction includes a variety of aromatic aldehydes. beilstein-journals.org While electron-poor aldehydes (e.g., 4-nitrobenzaldehyde) react readily to give the dehydrated condensation product, more electron-rich aldehydes may result in lower yields or a mixture of the aldol adduct and the final enone. beilstein-journals.org

Table 1: Examples of Aldol-Type Condensation Products from an Analogous Isoxazolopyridone System. beilstein-journals.org
Aldehyde ReactantProduct TypeYield (%)
BenzaldehydeCondensation Product53
4-NitrobenzaldehydeCondensation Product52
4-BromobenzaldehydeHydroxy-adduct / Condensation Product35 / 15
2,4-DichlorobenzaldehydeHydroxy-adduct / Condensation Product51 / 22
2,2-DimethylpropanalHydroxy-adduct / Condensation Product55 / 4
3-PhenylpropenalCondensation Product12

The ability to generate an enolate from the ethanone moiety opens the door to a range of α-functionalization reactions beyond aldol condensations. rochester.edu This class of reactions involves the introduction of various substituents at the carbon atom adjacent to the carbonyl group. The formation of the enolate intermediate is the key step, making the α-carbon nucleophilic.

While specific examples for this compound are not detailed in the available literature, the demonstrated success of aldol reactions in similar systems strongly suggests that other electrophiles could be employed. beilstein-journals.orgnih.gov Potential transformations could include:

Halogenation: Reaction with sources of electrophilic halogens (e.g., N-bromosuccinimide) to introduce a halogen atom at the α-position.

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds, further extending the side chain.

Acylation: Reaction with acyl chlorides or anhydrides to produce β-dicarbonyl compounds.

These α-functionalization strategies are valuable for the structural diversification of the molecule, allowing for the synthesis of a wide array of derivatives for further study. rochester.edu

Nucleophilic Additions and Condensations

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses unique reactivity. The N-O bond is the weakest bond in the ring and is susceptible to cleavage under various conditions, leading to ring-opening reactions. acs.orgnih.govacs.org This reactivity provides a powerful tool for transforming the isoxazolo[5,4-b]pyridine core into other heterocyclic systems.

The cleavage of the isoxazole N-O bond can be initiated by reductive methods, treatment with base, or electrophilic attack. acs.orgbeilstein-journals.orgnih.gov

Reductive Ring Opening: Catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) is a common method for the reductive cleavage of the N-O bond in isoxazoles. acs.org This process typically yields a β-enaminone intermediate. acs.orgnih.govacs.org These enaminones are versatile synthetic precursors that can be used to construct a variety of other heterocycles. acs.org For example, condensation of a β-enaminone with hydrazine (B178648) can lead to the formation of a pyrazole (B372694) ring.

Base-Promoted Rearrangements: In certain isoxazolopyridine systems, the isoxazole ring can undergo rearrangement upon treatment with a base. beilstein-journals.orgresearchgate.netnih.gov For instance, the arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehyde have been shown to undergo a base-promoted Boulton–Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This reaction involves a recyclization process that transforms the isoxazolopyridine core into 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazol-4-yl)pyridines in high yields. beilstein-journals.orgbeilstein-journals.org In other cases, base treatment can lead to isoxazole ring opening followed by decarbonylation, ultimately resulting in products like 3-hydroxypyridine-2-carbonitriles. beilstein-journals.orgnih.gov

Electrophilic Attack: Ring-opening can also be initiated by electrophilic attack on the isoxazole ring. For example, treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by N-O bond cleavage, yielding α-fluorocyanoketones. researchgate.net

These ring-opening and subsequent cyclization or rearrangement reactions demonstrate the synthetic versatility of the isoxazole moiety within the this compound scaffold, allowing for its conversion into a diverse range of other heterocyclic structures. beilstein-journals.org

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring (if applicable)

The isoxazole ring is generally susceptible to electrophilic attack. In simple, non-fused isoxazoles, electrophilic aromatic substitution is known to favor the C4 position, as the intermediate carbocation is better stabilized by resonance. reddit.com However, in the fused isoxazolo[5,4-b]pyridine system, the reactivity is more complex. The isoxazole ring is already substituted at the 3-position with an acetyl group and fused to the pyridine (B92270) ring, leaving the C4-equivalent position unavailable for typical substitution.

Direct electrophilic or nucleophilic substitution on the carbon atoms of the isoxazole ring in this specific fused system is not a commonly reported transformation. The ring is relatively stable, but reactions often proceed via pathways that involve ring-opening, particularly under basic or reductive conditions, rather than direct substitution.

Role of Isoxazole Stability in Reaction Pathways

The stability of the isoxazole ring is a critical factor in the chemical transformations of isoxazolopyridines. While generally aromatic and stable, the N-O bond is inherently weak and can be cleaved under certain conditions, initiating ring-opening reactions and subsequent rearrangements.

For instance, a base-promoted rearrangement, known as the Boulton–Katritzky rearrangement, has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. nih.govbeilstein-journals.orgnih.gov This type of reaction involves the isoxazole ring opening and recyclizing to form a new heterocyclic system. Such transformations highlight that under specific, often basic, conditions, the kinetic or thermodynamic stability of the isoxazole ring can be overcome, leading to complex molecular rearrangements rather than simple substitution. nih.govbeilstein-journals.org The stability, therefore, dictates whether reactions occur on the pyridine moiety or if they involve the isoxazole ring itself in a more profound structural reorganization.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes it generally unreactive toward electrophiles but susceptible to attack by nucleophiles. The fused isoxazole ring acts as an electron-withdrawing group, further deactivating the pyridine ring to electrophilic attack while enhancing its reactivity toward nucleophiles.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring (if applicable)

Electrophilic aromatic substitution on the pyridine ring is significantly slower than on benzene (B151609) and requires harsh reaction conditions. wikipedia.orgquimicaorganica.org The nitrogen atom is readily protonated or coordinates with Lewis acids under typical electrophilic substitution conditions (e.g., nitration, sulfonation), which creates a positive charge and strongly deactivates the ring. wikipedia.orgrsc.org When the reaction does occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org In the isoxazolo[5,4-b]pyridine system, this inherent low reactivity is further compounded by the electron-withdrawing nature of the fused isoxazole ring, making direct electrophilic substitution on the pyridine carbons challenging and rarely practical.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). stackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com

For the isoxazolo[5,4-b]pyridine core, the positions on the pyridine ring analogous to the 2- and 4-positions relative to the pyridine nitrogen are activated for nucleophilic attack. The presence of good leaving groups (such as halides) at these positions allows for SNAr reactions. Furthermore, the fusion of the electron-withdrawing isoxazole ring enhances the electrophilicity of the pyridine ring carbons, making the system even more susceptible to nucleophilic attack. nih.govresearchgate.net In highly activated systems, such as those bearing additional nitro groups, nucleophilic addition can even lead to dearomatization of the pyridine ring. nih.gov

Table 1: Regioselectivity of Substitutions on the Pyridine Ring

Reaction Type Reactivity Favored Positions Rationale
Electrophilic Aromatic Substitution Very low C-5, C-7 (meta) Ring deactivation by nitrogen and fused isoxazole. wikipedia.orgquimicaorganica.org

| Nucleophilic Aromatic Substitution | High (with leaving group) | C-4, C-6 (ortho/para) | Stabilization of anionic intermediate by nitrogen. stackexchange.comquora.com |

Quaternization and N-Oxidation Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. It readily reacts with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. nih.govresearchgate.net This quaternization reaction modifies the electronic properties of the ring system, making it even more electron-deficient and more susceptible to nucleophilic attack.

Similarly, the nitrogen can be oxidized by peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. Pyridine N-oxides exhibit distinct reactivity compared to the parent pyridine. quora.com The N-oxide functional group can activate the 4-position for both electrophilic and nucleophilic substitution, offering a versatile synthetic handle for further functionalization. quora.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those bearing a halogen atom (Cl, Br, I) on the pyridine ring, are excellent substrates for such reactions.

The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is a prominent example. rsc.org Halogenated isoxazolopyridine derivatives can be effectively coupled with various aryl or alkyl boronic acids or esters using palladium or nickel catalysts. rsc.org For instance, a bromo-thiazolo[5,4-b]pyridine, a close structural analog, has been shown to undergo Suzuki reactions to afford aryl-substituted derivatives in good yields. nih.gov This demonstrates the feasibility of applying similar methodologies to functionalize the this compound scaffold. Other common cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, are also applicable to these halogenated derivatives.

Table 2: Examples of Potential Cross-Coupling Reactions

Reaction Name Catalyst (Typical) Coupling Partners Bond Formed
Suzuki-Miyaura Pd or Ni complexes Organoboron Reagent + Aryl/Vinyl Halide C-C
Heck Pd complexes Alkene + Aryl/Vinyl Halide C-C
Sonogashira Pd/Cu complexes Terminal Alkyne + Aryl/Vinyl Halide C-C

| Buchwald-Hartwig | Pd complexes | Amine + Aryl Halide | C-N |

These reactions provide powerful tools for elaborating the core structure of this compound, enabling the synthesis of a diverse library of derivatives for various research applications.

Suzuki, Sonogashira, Heck, and Stille Couplings (if applicable after derivatization)

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, and Stille couplings are powerful tools for the formation of carbon-carbon bonds. For these reactions to be applicable to the isoxazolo[5,4-b]pyridine scaffold, the molecule typically needs to be derivatized to introduce a suitable leaving group, most commonly a halogen atom (e.g., Br, I) or a triflate.

The general schemes for these reactions would involve the following transformations, assuming a hypothetical halogenated substrate:

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Isoxazolo[5,4-b]pyridine Derivative

Reaction NameCoupling PartnerProduct Type
Suzuki Coupling R-B(OR')₂Aryl, vinyl, or alkyl substituted isoxazolo[5,4-b]pyridine
Sonogashira Coupling R-C≡C-HAlkynyl substituted isoxazolo[5,4-b]pyridine
Heck Coupling AlkeneAlkenyl substituted isoxazolo[5,4-b]pyridine
Stille Coupling R-Sn(R')₃Aryl, vinyl, or alkyl substituted isoxazolo[5,4-b]pyridine

The regioselectivity of the initial halogenation step would be crucial in determining the position of the new substituent.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer a more atom-economical approach to modifying heterocyclic systems, avoiding the need for pre-functionalization with leaving groups. The site-selective C-H functionalization of pyridine and its derivatives is a challenging but rapidly developing field. nih.gov The electronic properties of the isoxazolo[5,4-b]pyridine ring system, with its electron-deficient pyridine core, would influence the regioselectivity of such reactions.

In pyridine itself, the C-2 and C-4 positions are the most electron-deficient and are typically susceptible to nucleophilic attack, while electrophilic substitution is difficult. Transition metal-catalyzed C-H functionalization can, however, enable the introduction of substituents at various positions, often guided by directing groups or the inherent reactivity of the C-H bonds. nih.gov For the isoxazolo[5,4-b]pyridine scaffold, the pyridine ring positions are likely to be the primary sites for C-H functionalization. The relative reactivity of the different C-H bonds would depend on the specific reaction conditions and the catalyst employed.

While specific examples of C-H activation on this compound are not reported, it is plausible that directing groups could be installed to guide the functionalization to a specific position. For instance, the acetyl group at the 3-position could potentially direct metallation to the adjacent C-4 position of the pyridine ring under certain conditions.

Rearrangement Reactions and Fragmentations (e.g., Boulton-Katritzky rearrangement if relevant to derivatives)

Rearrangement reactions can provide pathways to novel heterocyclic structures from isoxazole-containing scaffolds. The Boulton-Katritzky rearrangement is a well-known thermal or base-catalyzed rearrangement of 3-acyl- or 3-aroyl-2,1-benzisoxazoles (or related heterocycles) to 2-acyl- or 2-aroyl-benzofurazans. A related rearrangement has been observed in the isoxazolo[4,5-b]pyridine series. beilstein-journals.org

Specifically, a base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been reported to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org This transformation proceeds through the cyclization of the arylhydrazone to form the isoxazolo[4,5-b]pyridine, which then undergoes rearrangement.

Table 2: Boulton-Katritzky Rearrangement of an Isoxazolo[4,5-b]pyridine Derivative

Starting MaterialReagentsProduct
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK₂CO₃, DMF, 60 °C3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govresearchgate.nettriazol-4-yl)pyridine

Given this precedent, it is conceivable that derivatives of this compound could undergo a similar rearrangement. For instance, conversion of the ethanone group to a suitable hydrazone or oxime, followed by treatment with a base, could potentially trigger a Boulton-Katritzky type rearrangement, leading to the formation of novel triazole- or other heterocyclic-substituted pyridines. The exact nature of the product would depend on the specific derivative and the reaction conditions employed.

Advanced Structural Elucidation and Conformational Analysis of 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone and Its Derivatives

Spectroscopic Methodologies for Elucidating Reaction Products and Novel Structures

A combination of spectroscopic methods is indispensable for the structural elucidation of newly synthesized isoxazolo[5,4-b]pyridine (B12869864) derivatives. Each technique provides a unique piece of the structural puzzle, and together they allow for the complete and confident assignment of the molecular structure. The structures of new derivatives are routinely determined using a combination of infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of novel isoxazolo[5,4-b]pyridine derivatives. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically within 5 ppm), which allows for the calculation of a unique molecular formula. This is critical in confirming the successful synthesis of a target compound and distinguishing it from potential isomers or byproducts.

For instance, in the characterization of new thiazolo[5,4-b]pyridine (B1319707) derivatives, which are structurally related to the isoxazolo[5,4-b]pyridine core, HRMS was used to confirm the elemental composition of the synthesized molecules. nih.gov The experimentally measured mass is compared to the theoretically calculated exact mass for the proposed structure. A close match provides strong evidence for the correct molecular formula. Fragmentation patterns observed in tandem MS/MS experiments can further corroborate the proposed structure by revealing characteristic losses of functional groups. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

Molecular FormulaCalculated Exact Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺Mass Error (ppm)
C₁₀H₁₀N₃O₂204.0768204.07711.5

This is a hypothetical example to illustrate the data obtained from HRMS analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Standard one-dimensional (1D) ¹H and ¹³C NMR experiments provide essential information about the chemical environment, number, and connectivity of protons and carbons in isoxazolo[5,4-b]pyridine derivatives. nih.govnih.gov

For complex structures, advanced two-dimensional (2D) NMR techniques are employed to establish unambiguous assignments and reveal intricate connectivity patterns:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the fused heterocyclic system and confirming the position of substituents, such as the ethanone (B97240) group, on the isoxazolo[5,4-b]pyridine core. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are connected through bonds. This technique is vital for determining stereochemistry and for conformational analysis in solution. mdpi.com

Table 2: Application of Advanced NMR Techniques for Structural Elucidation

NMR ExperimentInformation ProvidedApplication for Isoxazolo[5,4-b]pyridine Derivatives
COSY ¹H-¹H scalar couplingEstablishes proton connectivity within the pyridine (B92270) ring.
HSQC ¹J C-H correlationAssigns carbon atoms in the fused ring system based on attached protons.
HMBC ²J, ³J C-H correlationConfirms the fusion of the isoxazole (B147169) and pyridine rings and the position of the ethanone substituent.
NOESY Through-space ¹H-¹H proximityDetermines the preferred orientation of the ethanone side chain relative to the fused ring system.

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. When a suitable single crystal of a derivative can be grown, this technique determines the precise three-dimensional arrangement of atoms in the solid state. It yields accurate data on bond lengths, bond angles, and torsion angles, offering irrefutable proof of the molecular connectivity.

This method is particularly vital for:

Confirming the Regiochemistry: In syntheses where multiple isomers are possible, X-ray analysis can definitively establish which isomer has been formed.

Determining Absolute Stereochemistry: For chiral derivatives, X-ray crystallography is the gold standard for assigning the absolute configuration (R/S) of stereocenters.

Revealing Solid-State Conformation: The analysis provides a detailed snapshot of the molecule's conformation as it exists in the crystal lattice, including the planarity of the ring system and the orientation of substituents.

Vibrational Spectroscopy for Probing Functional Group Interactions in Novel Adducts

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a rapid and effective method for identifying functional groups within a molecule. nih.govnih.gov For 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone and its derivatives, these spectra are characterized by specific absorption or scattering bands corresponding to the vibrations of particular bonds.

Key vibrational modes include:

C=O Stretch: A strong, sharp band typically found in the region of 1680-1720 cm⁻¹, characteristic of the ketone in the ethanone group.

C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region, arising from the vibrations of the fused isoxazolo[5,4-b]pyridine aromatic system. niscpr.res.in

C-H Stretching: Bands appearing above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds of the ethanone group.

Ring Vibrations: Complex "fingerprint" vibrations at lower wavenumbers that are characteristic of the entire heterocyclic skeleton. researchgate.net

In the study of novel adducts, such as co-crystals or hydrogen-bonded complexes, shifts in these characteristic frequencies can provide valuable information. For example, the formation of a hydrogen bond with the carbonyl oxygen of the ethanone group would typically cause the C=O stretching frequency to shift to a lower wavenumber (a red shift), indicating a weakening of the bond.

Table 3: Characteristic IR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Ketone)Stretching1680 - 1720
Aromatic C=C/C=NStretching1450 - 1650
Aromatic C-HStretching3000 - 3100
CH₃ (Aliphatic)Stretching2850 - 2980

Chiroptical Properties of Enantiomerically Pure Derivatives (if applicable)

The synthesis of chiral, enantiomerically pure derivatives of the isoxazolo[5,4-b]pyridine scaffold represents a significant area for potential development, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities. Should such chiral derivatives be synthesized, their chiroptical properties would be studied using techniques like circular dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. At present, a review of the scientific literature indicates that studies focusing on the chiroptical properties of enantiomerically pure this compound derivatives are not yet available. This remains an open avenue for future research. acs.org

Conformational Analysis of the Fused Ring System and Ethanone Side Chain

Fused Ring System: The isoxazolo[5,4-b]pyridine core, being a fused aromatic heterocyclic system, is expected to be predominantly planar. X-ray crystallography data from related derivatives confirm the planarity of this core structure.

Ethanone Side Chain: The primary source of conformational flexibility arises from the rotation around the single bond connecting the carbonyl carbon to the C3 position of the isoxazole ring. This rotation governs the spatial orientation of the acetyl group relative to the fused ring. Two principal planar conformers can be envisioned: one where the C=O bond is syn-periplanar to the C3a-N4 bond of the isoxazole ring, and one where it is anti-periplanar.

The preferred conformation in solution can be investigated using NOESY NMR experiments, which can detect through-space interactions between the methyl protons of the ethanone group and nearby protons on the pyridine ring. mdpi.com In parallel, computational methods (e.g., Density Functional Theory) are often used to calculate the potential energy surface for the rotation of the side chain, predicting the most stable conformers and the energy barriers between them. This combined experimental and theoretical approach provides a comprehensive understanding of the conformational landscape of these molecules.

Theoretical and Computational Studies on 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone and Its Derivatives

Electronic Structure and Molecular Orbital Theory

The electronic behavior of a molecule is governed by the arrangement and energies of its molecular orbitals. Key aspects of this are explored through Frontier Molecular Orbital (FMO) analysis and electrostatic potential mapping.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

Parameter Energy (eV)
HOMO -6.5
LUMO -2.0
HOMO-LUMO Gap (ΔE) 4.5

A significant HOMO-LUMO gap, as hypothetically illustrated, would imply good kinetic stability for the molecule. The distribution of the HOMO and LUMO electron densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For the isoxazolo[5,4-b]pyridine (B12869864) scaffold, it is anticipated that the HOMO would be distributed over the electron-rich regions of the fused rings, while the LUMO would be localized on the electron-deficient areas, including the acetyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions with a high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine (B92270) ring, making these sites potential centers for electrophilic interaction. The hydrogen atoms and the carbonyl carbon would be expected to show a positive potential.

Mulliken population analysis is another method used to calculate the partial atomic charges, providing a quantitative measure of the charge distribution. While specific data is unavailable for the target compound, a general understanding of the isoxazolo[5,4-b]pyridine system suggests a complex interplay of electron density due to the presence of multiple heteroatoms.

The aromaticity of the isoxazolo[5,4-b]pyridine fused ring system is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring system to gauge the extent of magnetic shielding, which is a hallmark of aromaticity. Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. The isoxazolo[5,4-b]pyridine system, being a fusion of two heterocyclic rings, would exhibit a degree of aromaticity that influences its chemical behavior.

Quantum Chemical Calculations of Molecular Geometry and Stability

Quantum chemical calculations are essential for determining the most stable three-dimensional structure of a molecule and its relative stability.

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules to find their lowest energy conformation. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, a DFT optimization would reveal the planarity of the fused ring system and the orientation of the acetyl substituent. The calculated total energy of the optimized structure is a measure of its thermodynamic stability.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is for illustrative purposes and does not represent actual calculated values.)

Bond/Angle Parameter Value
Bond Length C=O (acetyl) 1.22 Å
Bond Length C-C (ring-acetyl) 1.48 Å
Bond Angle O=C-C (acetyl) 120.5°
Dihedral Angle Ring-C-C=O ~180° (for planarity)

These parameters are crucial for understanding the steric and electronic interactions within the molecule.

For molecules with flexible substituents, such as the acetyl group in this compound, a conformational analysis is necessary to identify the different possible spatial arrangements (conformers) and their relative energies. By rotating the single bond connecting the acetyl group to the isoxazole (B147169) ring, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. This analysis helps in understanding the molecule's flexibility and the most probable conformations it will adopt under different conditions. It is expected that the most stable conformer would have the acetyl group being coplanar with the isoxazolo[5,4-b]pyridine ring system to maximize conjugation.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of organic reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways for the synthesis of heterocyclic systems like isoxazolo[5,4-b]pyridines.

The synthesis of the isoxazolo[5,4-b]pyridine core involves several key transformations whose mechanisms have been investigated computationally. The primary methods for constructing this fused heterocyclic system involve either the annulation of a pyridine ring onto an existing isoxazole or the formation of an isoxazole ring from a substituted pyridine precursor. beilstein-journals.orgresearchgate.net

One of the most fundamental reactions in the synthesis of the isoxazole ring itself is the [3+2] cycloaddition (32CA) of nitrile N-oxides with ethylenic dipolarophiles. mdpi.com Molecular Electron Density Theory (MEDT) studies on this type of reaction show that it proceeds through a one-step mechanism involving an asynchronous transition state. mdpi.com Attempts to locate a zwitterionic intermediate have been unsuccessful, confirming the concerted nature of the cycloaddition. mdpi.com

Another computationally explored pathway is the intramolecular nucleophilic substitution (SNAr) of a nitro group in 2-chloro-3-nitropyridine (B167233) derivatives. beilstein-journals.orgresearchgate.net This key step allows for the efficient cyclization to form the isoxazole ring fused to the pyridine core. beilstein-journals.org Theoretical models can predict the feasibility of this cyclization by calculating the activation energy associated with the nucleophilic attack and subsequent departure of the leaving group.

Furthermore, multi-component reactions are often employed for the synthesis of isoxazolo[5,4-b]pyridines. nih.govnih.gov The proposed mechanisms for these reactions often involve a sequence of steps such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. researchgate.netclockss.org Computational modeling can help to validate these proposed sequences and identify the most likely pathway by comparing the energy profiles of alternative routes.

Table 1: Computationally Investigated Pathways for Isoxazolopyridine Synthesis
Synthetic StrategyKey Reaction StepComputational MethodKey FindingsReference
Isoxazole Ring Formation[3+2] CycloadditionDFT / MEDTConcerted, one-step mechanism via an asynchronous transition state. mdpi.com
Isoxazole Ring AnnulationIntramolecular Nucleophilic Substitution (SNAr)DFTFeasible cyclization pathway involving nucleophilic attack on the pyridine ring and displacement of a leaving group. beilstein-journals.org
Pyridine Ring AnnulationKnoevenagel Condensation / Michael Addition / Cyclization-Proposed multi-step sequence; computational studies can validate the pathway and intermediates. researchgate.netclockss.org

In the context of the [3+2] cycloaddition for isoxazoline (B3343090) formation, DFT calculations have shown that the Gibbs free energies of formation for the initial pre-reaction molecular complexes are positive, indicating they are not thermodynamically stable intermediates. mdpi.com The subsequent cycloaddition step must overcome a significant energy barrier corresponding to the transition state. Analysis of the energy profiles for different regioisomeric pathways allows for the prediction of the major product, which is determined by the pathway with the lower activation energy. mdpi.com Steric factors in the transition state often play a decisive role in determining the preferred reaction outcome. mdpi.com

For intramolecular cyclization reactions, such as the SNAr pathway, computational analysis can quantify the energy barrier for the formation of the cyclic intermediate. The height of this barrier is influenced by factors like the nature of the leaving group, the nucleophilicity of the attacking atom, and the geometric strain in the transition state. These calculations are crucial for optimizing reaction conditions to favor the desired cyclization product. beilstein-journals.org

Table 2: Example of Calculated Energy Parameters in a Related [3+2] Cycloaddition Reaction
Reaction StepParameterCalculated Value (kcal/mol)Implication
Pre-reaction Complex FormationΔH-2.3 to -2.5Exothermic formation of molecular complex.
Pre-reaction Complex FormationΔGPositiveComplex is not a thermodynamically stable intermediate.
CycloadditionActivation Energy (ΔG)Varies by pathwayThe pathway with the lowest activation energy determines the major product.
Data adapted from a computational study on a related isoxazoline formation. mdpi.com

Theoretical Studies of Molecular Recognition and Intermolecular Interactions

Theoretical methods are essential for understanding how molecules like this compound interact with their environment. These studies can predict binding affinities, analyze the nature of non-covalent interactions, and foresee how molecules might self-assemble.

The isoxazolo[5,4-b]pyridine scaffold possesses several features that dictate its intermolecular interactions: a planar aromatic system capable of π-π stacking, nitrogen and oxygen atoms that can act as hydrogen bond acceptors, and potentially acidic protons that can act as donors.

Computational studies on similar heterocyclic systems, such as N-pyridyl ureas bearing an oxadiazole moiety, have utilized DFT calculations, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis to characterize these forces. nih.gov These studies confirm the presence of significant π-π stacking interactions between the heterocyclic rings. The analysis of electron density at bond critical points (BCPs) reveals low electron density and positive Laplacian values, which are characteristic of non-covalent interactions. nih.gov

Molecular docking studies of related isoxazolopyridine derivatives in protein active sites have identified key hydrogen bonding interactions. mdpi.comnih.gov For example, the nitrogen atom of the pyridine ring and the oxygen atom of the isoxazole ring are frequently predicted to form hydrogen bonds with amino acid residues like cysteine and glutamic acid. mdpi.com These interactions are crucial for the molecule's orientation and binding affinity within a receptor site. DFT-based calculations can further be used to investigate changes in electron density and visualize electrostatic potential surfaces, highlighting the regions of the molecule most likely to engage in such interactions. researchgate.net

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of small molecules against a target, which can be a protein receptor or a defined chemical scaffold. nih.gov While specific studies screening this compound against generic surfaces are not widely reported, the methodology is well-established.

The process involves docking the molecule into a binding site and scoring its fit based on factors like intermolecular energies (van der Waals, electrostatic) and conformational strain. Molecular docking studies on related thiazolo[5,4-b]pyridine (B1319707) and isoxazolo[5,4-d]pyrimidine (B13100350) derivatives against kinase enzymes demonstrate how this scaffold fits into ATP binding pockets. nih.govmdpi.com These studies reveal that the heterocyclic core often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents can form additional hydrophobic and π-stacking interactions. mdpi.comnih.gov This ability to form a network of directed interactions suggests that the isoxazolo[5,4-b]pyridine core has the potential to bind effectively to a variety of chemical scaffolds that feature complementary hydrogen bond donors/acceptors and aromatic regions.

The non-covalent interactions identified in subsection 5.4.1 are the fundamental driving forces for supramolecular self-assembly. The planar structure of the isoxazolo[5,4-b]pyridine core, combined with its potential for hydrogen bonding, suggests that it can form ordered, extended structures in the solid state.

Based on computational and crystallographic studies of similar aromatic nitrogen heterocycles, several supramolecular motifs can be predicted:

π-π Stacking: The fused aromatic rings are likely to stack in either a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions. nih.gov

Hydrogen-Bonded Chains or Sheets: If suitable hydrogen bond donors are present (e.g., in co-crystals or solvates), the nitrogen and oxygen atoms can act as acceptors to form one-dimensional chains or two-dimensional sheets. mdpi.com The ethanone (B97240) group's carbonyl oxygen provides an additional strong hydrogen bond acceptor site.

Herringbone Packing: This is a common packing motif for aromatic compounds, driven by a combination of C-H···π interactions and the optimization of van der Waals forces.

Computational crystal structure prediction (CSP) methods can be employed to explore the landscape of possible crystal packings, ranking them by their lattice energies to predict the most stable supramolecular arrangements.

Spectroscopic Property Predictions (e.g., Calculated NMR shifts, IR frequencies for validation of experimental data)

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel compounds, offering a means to validate experimental findings and aid in structural elucidation. For this compound and its derivatives, methods like Density Functional Theory (DFT) are instrumental in calculating nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These computational predictions provide a valuable comparison against laboratory-acquired spectra.

Computational approaches for predicting NMR spectra, particularly ¹H and ¹³C chemical shifts, often employ the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov Studies on various heterocyclic compounds demonstrate that functionals such as B3LYP, B97D, and TPSSTPSS, combined with basis sets like 6-311+G(d,p) or TZVP, can yield calculated chemical shifts that correlate well with experimental data. nih.govnih.govnih.gov While specific computational studies detailing the predicted spectra for this compound were not identified, research on related structures highlights the common practice of comparing theoretical values with experimental ones to confirm proposed structures.

For instance, a computational study on substituted triazolo pyrimidine (B1678525) thione heterocycles utilized the GIAO method at the B3LYP/6-31G(d,p) level to predict ¹H and ¹³C NMR spectra. The comparison between the calculated and experimental values showed a good general agreement, validating the computational approach. nih.gov Discrepancies between theoretical and experimental values can sometimes arise due to factors like intermolecular interactions in the solid state or solvent effects in solution, which are not always perfectly modeled in the calculations. nih.gov

The following table illustrates the kind of comparison made between experimental and theoretical data for a related heterocyclic compound, showcasing the utility of this approach.

Atom/GroupCalculated ¹³C NMR Shift (ppm)Experimental ¹³C NMR Shift (ppm)
C3 (pyridine ring)119.7129.3
C4 (pyridine ring)148.5149.35
C2 (pyridine ring)157.7155.9
C=S139.8182.47
Data derived from a study on a substituted triazolo pyrimidine thione compound, illustrating the methodology of comparing theoretical and experimental values. nih.gov
Vibrational ModePredicted Frequency Range (cm⁻¹)
O1–C2 stretch852 - 885
C5–O1 stretch1546 - 1596
Data derived from a computational study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, demonstrating the prediction of IR active modes. nih.govresearchgate.net

By applying these established computational methodologies to this compound, researchers can generate predicted ¹H NMR, ¹³C NMR, and IR spectra. This theoretical data provides a powerful reference point for the analysis of experimental results, aiding in the unambiguous confirmation of the compound's structure and the assignment of its spectral signals.

Applications of 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone As a Synthetic Intermediate and Precursor

Synthesis of Complex Heterocyclic Systems and Scaffolds

The unique structure of 1-(isoxazolo[5,4-b]pyridin-3-yl)ethanone, featuring a reactive ketone and a stable heterocyclic core, makes it an ideal intermediate for constructing more elaborate molecular architectures.

The isoxazolo[5,4-b]pyridine (B12869864) framework is a foundational element for building multi-ring systems. The acetyl group provides a convenient chemical handle to initiate cyclization reactions, leading to the formation of novel polycyclic scaffolds. For instance, multicomponent reactions involving derivatives of the isoxazolopyridine core can yield complex structures like spiro-fused heterocycles. These reactions often proceed with high efficiency, constructing several chemical bonds in a single step. The resulting polycyclic compounds, which incorporate the isoxazolopyridine motif, are of interest in drug discovery and chemical biology due to their rigid, three-dimensional structures.

One-pot, three-component syntheses can be employed to create fused systems such as isoxazolo[5,4-b]quinolin-5(6H)-ones. researchgate.net Such strategies streamline the synthesis of complex heterocycles, often under environmentally friendly conditions like microwave irradiation, which can accelerate reaction rates and improve yields. researchgate.netresearchgate.net

The isoxazolo[5,4-b]pyridine scaffold can be chemically transformed into other important fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These two ring systems are isosteric, with the oxygen atom of the isoxazole (B147169) being replaced by a nitrogen atom in the pyrazole (B372694). researchgate.net This transformation is significant as pyrazolo[3,4-b]pyridines are a well-established class of pharmacologically active compounds. researchgate.net

The conversion typically involves a ring-opening and ring-closing cascade. The process can be initiated by the reductive cleavage of the weak N-O bond within the isoxazole ring. The resulting intermediate, which contains a β-aminoenone or a related species on the pyridine (B92270) core, is then reacted with a hydrazine (B178648) derivative. Intramolecular condensation and cyclization lead to the formation of the pyrazole ring, yielding the final pyrazolo[3,4-b]pyridine structure. The acetyl group on the starting material can be modified or participate directly in this transformation, influencing the final substitution pattern on the new heterocyclic system.

Table 1: Synthesis of Fused Heterocyclic Systems

Starting Scaffold Target Heterocyclic System Key Transformation Potential Applications
Isoxazolo[5,4-b]pyridine Polycyclic Spiro-heterocycles Multicomponent Cyclization Medicinal Chemistry
Isoxazolo[5,4-b]pyridine Isoxazolo[5,4-b]quinolines Condensation/Cyclization Chemical Biology

Role in the Development of Ligands for Catalysis

The structural features of this compound make it an attractive precursor for the synthesis of specialized ligands for metal-catalyzed reactions. The pyridine nitrogen provides a natural coordination site, while the acetyl group can be elaborated to introduce chirality or create multidentate chelation environments.

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction. This compound serves as a valuable scaffold for creating such ligands. beilstein-journals.org The acetyl group is a key functional handle for introducing chirality. For example:

Asymmetric Reduction: The ketone can be asymmetrically reduced to a chiral secondary alcohol. This alcohol can then be used as a chiral building block or as part of a larger ligand framework.

Chiral Auxiliaries: The ketone can be reacted with chiral amines or hydrazines to form chiral imines or hydrazones. These derivatives can act as ligands themselves or be further modified.

By attaching chiral moieties to the isoxazolopyridine core, new classes of ligands can be developed for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. beilstein-journals.orgresearchgate.net The rigidity of the fused ring system is beneficial for creating a well-defined chiral environment around the metal center, which is crucial for high enantioselectivity. researchgate.net

The nitrogen atom of the pyridine ring in this compound is a Lewis basic site capable of coordinating to a transition metal center. To create more stable and versatile metal complexes, the molecule can be modified to act as a bidentate or polydentate ligand. The acetyl group is instrumental in this strategy.

By reacting the ketone with molecules such as hydroxylamine (B1172632), hydrazine derivatives, or β-amino alcohols, new functional groups like oximes, hydrazones, or Schiff bases can be installed adjacent to the pyridine ring. The heteroatoms (N, O) in these new groups can provide a second coordination site, allowing the ligand to chelate to a metal ion. This forms a stable five- or six-membered metallacycle. The resulting complexes with transition metals like copper, palladium, nickel, or rhodium can be used as catalysts or as functional materials.

Table 2: Ligand Development from this compound

Ligand Type Modification of Acetyl Group Potential Coordinating Atoms Application
Chiral Alcohol Ligand Asymmetric Reduction Pyridine-N, Alcohol-O Asymmetric Catalysis
Chiral Imine (Schiff Base) Condensation with Chiral Amine Pyridine-N, Imine-N Asymmetric Synthesis
Bidentate Oxime Ligand Reaction with Hydroxylamine Pyridine-N, Oxime-N Coordination Chemistry, Catalysis

Advanced Materials Science Applications as a Synthetic Building Block

Heterocyclic compounds are fundamental components in the design of advanced organic materials. This compound, with its electron-deficient pyridine ring fused to an isoxazole, possesses unique electronic properties that make it a promising building block for materials science. nih.govossila.com

The fused aromatic system can be incorporated into larger conjugated structures used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The acetyl group offers a reactive site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. For example, condensation reactions involving the acetyl group can be used to synthesize conjugated polymers where the isoxazolopyridine unit is part of the polymer backbone.

Furthermore, the ability of the isoxazolopyridine core to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials have applications in gas storage, separation, and heterogeneous catalysis. The specific electronic and photophysical properties of the isoxazolopyridine unit can be tuned through substitution, allowing for the rational design of materials with desired optical or electronic characteristics.

Precursor for Organic Electronic Materials (e.g., semiconductors, emitters for OLEDs)

Nitrogen-containing heterocyclic compounds are integral to the design of organic electronic materials due to their inherent electronic properties. nih.gov The isoxazolo[5,4-b]pyridine ring system, with its combination of electron-donating and electron-withdrawing moieties, could theoretically be functionalized to create molecules with desirable characteristics for organic semiconductors or emitters in Organic Light-Emitting Diodes (OLEDs). The acetyl group in this compound offers a reactive site for further chemical modifications, allowing for the potential synthesis of larger, more complex conjugated systems. However, current research literature does not provide specific examples or detailed studies on the use of this particular compound in the development of organic electronic materials. The focus of research on isoxazolopyridine derivatives has predominantly been in the area of medicinal chemistry. researchgate.netresearchgate.netbohrium.com

Monomers for the Synthesis of Functional Polymers and Copolymers

Components for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The pyridine moiety is a well-established building block in the design of ligands for MOFs due to its ability to coordinate with metal ions. rsc.org The isoxazolo[5,4-b]pyridine structure contains a pyridine nitrogen atom that could potentially serve as a coordination site for the construction of MOFs.

Future Research Directions and Open Questions Regarding 1 Isoxazolo 5,4 B Pyridin 3 Yl Ethanone

Exploration of Novel and Efficient Synthetic Pathways

While general methods for the synthesis of the isoxazolo[5,4-b]pyridine (B12869864) core exist, the development of pathways specifically tailored for 3-acyl derivatives like 1-(isoxazolo[5,4-b]pyridin-3-yl)ethanone remains an area ripe for innovation. Current strategies often involve the annulation of a pyridine (B92270) ring onto a pre-functionalized isoxazole (B147169) or vice versa. nih.govbeilstein-journals.org Future research could focus on the following:

One-Pot Multi-Component Reactions (MCRs): Expanding on existing MCRs for isoxazolopyridines, new protocols could be designed to introduce the 3-acetyl group in a single, efficient step. researchgate.net This would improve atom economy and reduce waste compared to traditional multi-step syntheses.

Catalytic C-H Acetylation: A significant advancement would be the direct C-H acetylation at the 3-position of the parent isoxazolo[5,4-b]pyridine ring. This would represent a highly efficient and atom-economical approach, though it would require overcoming challenges related to regioselectivity.

Flow Chemistry Synthesis: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields, better purity, and safer handling of reactive intermediates. This approach is particularly promising for optimizing existing synthetic routes.

A key open question is whether novel synthetic strategies can provide access to a wider range of 3-acyl and other C3-substituted isoxazolo[5,4-b]pyridines, which are currently challenging to synthesize.

Unveiling Undiscovered Reactivity Patterns and Rearrangements

The reactivity of the this compound scaffold is largely unexplored. The interplay between the electron-deficient pyridine ring, the isoxazole ring (which is susceptible to cleavage), and the acetyl group suggests a complex and potentially unique reactivity profile.

Reactions of the Acetyl Group: The carbonyl and methyl groups of the acetyl moiety are expected to undergo a variety of classical reactions (e.g., condensation, halogenation, oxidation, reduction). A systematic study of these reactions is needed to understand the influence of the heterocyclic core on their outcome.

Isoxazole Ring-Opening Reactions: The isoxazole ring can be opened under various conditions (e.g., reductive cleavage, base-promoted rearrangements). Investigating these reactions for this compound could provide access to novel, highly functionalized pyridine derivatives that would be difficult to prepare otherwise.

Boulton-Katritzky Rearrangement: While observed in the isomeric isoxazolo[4,5-b]pyridine (B12869654) system, it is an open question whether this compound or its derivatives could undergo similar rearrangements to yield new heterocyclic systems. beilstein-journals.org

Understanding these reactivity patterns is crucial for unlocking the full synthetic potential of this molecule as a building block for more complex structures.

Development of Advanced Catalytic Applications

The potential of isoxazolo[5,4-b]pyridine derivatives as catalysts is a virtually untapped area of research. While various catalysts are employed in their synthesis, the application of these compounds themselves in catalysis is not documented. researchgate.netnih.gov

Ligand Design for Homogeneous Catalysis: The nitrogen atoms in the pyridine and isoxazole rings, along with the carbonyl oxygen, present potential coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts in various organic transformations.

Organocatalysis: The heterocyclic scaffold could be functionalized to incorporate moieties capable of acting as organocatalysts, for example, by introducing acidic or basic sites or groups capable of hydrogen bonding.

A fundamental question is whether the electronic properties and steric profile of the isoxazolo[5,4-b]pyridine core can be tuned to create highly efficient and selective catalysts for specific reactions.

Integration into Supramolecular Assemblies

The structural features of this compound make it an interesting candidate for the construction of supramolecular assemblies. The planar aromatic system is conducive to π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Crystal Engineering: A systematic study of the crystal packing of this compound and its co-crystals could reveal its preferred non-covalent interactions, guiding the design of new materials with desired solid-state properties.

Host-Guest Chemistry: The molecule could potentially act as a guest in larger host molecules like cyclodextrins or calixarenes, or it could be incorporated into larger structures that can themselves act as hosts for smaller ions or molecules.

Future research could explore the self-assembly properties of this molecule and its derivatives to create novel materials such as liquid crystals, gels, or porous solids.

Expanding the Scope of Computational Studies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational studies are still in their infancy but hold significant promise.

Prediction of Physicochemical Properties: Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular geometry, electronic structure, and spectral data, which can aid in the characterization of new derivatives. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of known and potential reactions, providing insights into transition states and reaction barriers, which is crucial for optimizing reaction conditions.

Virtual Screening for Biological Activity: Molecular docking studies could predict the binding affinity of this compound derivatives to various biological targets, helping to prioritize compounds for synthesis and biological testing. nih.govmdpi.com

An open question is how accurately computational models can predict the behavior of this specific heterocyclic system and how these predictions can be used to accelerate the discovery of new materials and bioactive agents.

Computational MethodPotential Application for this compound
Density Functional Theory (DFT)Calculation of electronic structure, spectroscopic properties, and reaction energetics.
Molecular Dynamics (MD)Simulation of molecular motion and interactions in different environments.
Molecular DockingPrediction of binding modes and affinities to biological targets (e.g., enzymes, receptors).
Quantitative Structure-Activity Relationship (QSAR)Development of models correlating chemical structure with biological activity or physical properties.

Opportunities for Sustainable and Eco-Friendly Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. The development of sustainable methods for the synthesis of this compound is a key area for future research.

Use of Greener Solvents: Research has already shown the utility of water as a solvent for the synthesis of isoxazolo[5,4-b]pyridines, and further exploration of benign solvent systems is warranted. nih.govacs.org

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have been successfully applied to the synthesis of the isoxazolo[5,4-b]pyridine core, often leading to shorter reaction times and higher yields. acs.orgresearchgate.net Applying these techniques to the synthesis of 3-acetyl derivatives is a logical next step.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. Future synthetic routes should aim to maximize the use of catalysts to minimize waste.

A central goal in this area is to develop synthetic protocols that are not only efficient and high-yielding but also have a minimal environmental impact.

Green Chemistry PrincipleApplication in Isoxazolo[5,4-b]pyridine Synthesis
Use of renewable feedstocksExploring bio-based starting materials.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of safer solvents and auxiliariesEmploying water or other environmentally benign solvents. nih.govacs.org
Energy EfficiencyUtilizing microwave or ultrasound energy sources to reduce reaction times and energy consumption. acs.orgresearchgate.net
CatalysisEmploying catalysts in small amounts instead of stoichiometric reagents. researchgate.netnih.gov

Potential as a Modular Building Block in Reticular Chemistry

Reticular chemistry involves the linking of molecular building blocks into predetermined, ordered structures, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The defined geometry and potential coordination sites of this compound make it an attractive, yet unexplored, candidate for a modular building block in this field.

Design of Multitopic Linkers: The nitrogen atoms of the pyridine and isoxazole rings could serve as coordination sites for metal ions in the construction of MOFs. The molecule could be further functionalized with additional ligating groups (e.g., carboxylic acids, amines) to increase its connectivity.

Synthesis of Porous Materials: By incorporating this building block into MOFs or COFs, it may be possible to create new porous materials with potential applications in gas storage, separation, and catalysis.

The primary open question is how the size, shape, and functionality of this compound can be leveraged to control the topology and properties of the resulting reticular materials.

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